1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Scientific Research Applications
1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrrolidine ring contributes to its overall bioactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid include:
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Fluridone: Contains a pyridone ring instead of a pyrrolidine ring, leading to distinct biological activities
Properties
Molecular Formula |
C13H12F3NO3 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H12F3NO3/c1-17-10(18)6-9(12(19)20)11(17)7-2-4-8(5-3-7)13(14,15)16/h2-5,9,11H,6H2,1H3,(H,19,20) |
InChI Key |
SBYMLSAEAHYTBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.